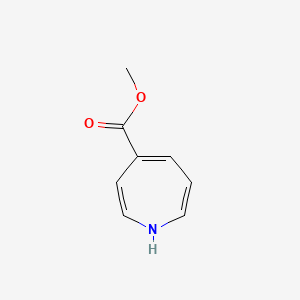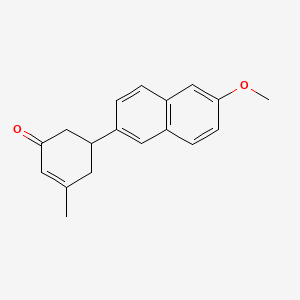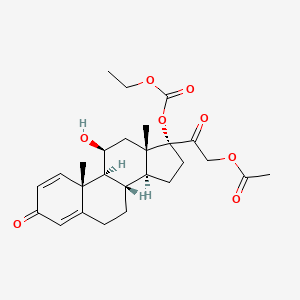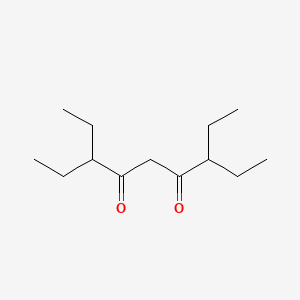
11-Epitilivalline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Epitilivalline, also known as 11-epi-tiliroside, is a naturally occurring flavonoid found in many plants, including the common herb tilia cordata. It is a powerful antioxidant and has been studied for its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 11-Epitilivalline involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the pyridine ring and the formation of the lactam ring. The final step involves the oxidation of the alcohol group to form the ketone.
Starting Materials
3-pyridinecarboxaldehyde, ethyl acetoacetate, methylamine, ethyl chloroformate, sodium hydride, 2-methyl-1,3-propanediol, acetic anhydride, sulfuric acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of methylamine to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile, Step 2: Reaction of the above product with ethyl chloroformate and sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate, Step 3: Addition of 2-methyl-1,3-propanediol to the above product in the presence of sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate ethylene glycol ketal, Step 4: Cyclization of the above product with acetic anhydride and sulfuric acid to form 11-Epitilivalline, Step 5: Oxidation of the alcohol group in 11-Epitilivalline using hydrogen peroxide and sodium hydroxide to form 11-Epitilivalline ketone
Wissenschaftliche Forschungsanwendungen
11-Epitilivalline has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has been shown to have anti-inflammatory properties in animal models of inflammation, and to possess anti-oxidant activity in vitro. In addition, 11-epitilivalline has been studied for its potential anti-cancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
11-Epitilivalline has been shown to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
11-Epitilivalline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), as well as enzymes involved in cancer cell proliferation and survival. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, and to possess anti-oxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 11-epitilivalline for laboratory experiments is its availability. It is relatively easy to obtain and is relatively inexpensive compared to other flavonoids. In addition, it is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 11-epitilivalline for laboratory experiments. For example, it is not soluble in water, so it must be dissolved in other solvents such as dimethyl sulfoxide or ethanol prior to use. In addition, its solubility in other solvents is limited, so it may not be suitable for use in some experiments.
Zukünftige Richtungen
Given the promising results of studies investigating the therapeutic potential of 11-epitilivalline, there are many potential future directions for research. For example, further studies could investigate the potential of 11-epitilivalline as an anti-inflammatory and anti-cancer agent in humans. In addition, further studies could investigate its potential as a neuroprotective agent, as it has been shown to protect against neuronal cell death in vitro. Finally, further studies could investigate the potential of 11-epitilivalline as an antioxidant to protect against oxidative stress-induced diseases.
Eigenschaften
CAS-Nummer |
80279-25-0 |
|---|---|
Produktname |
11-Epitilivalline |
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.391 |
IUPAC-Name |
(6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |
InChI-Schlüssel |
AJZNARCWDDMOPL-FUHWJXTLSA-N |
SMILES |
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
Synonyme |
(11R-trans)-1,2,3,10,11,11a-Hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




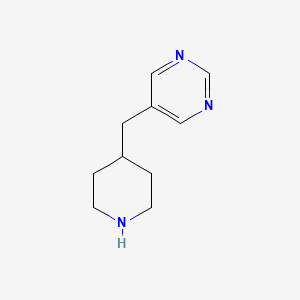
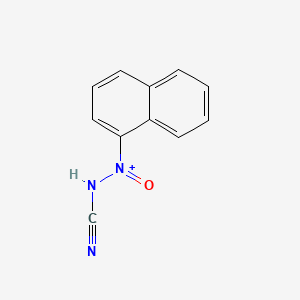
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
